2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE
Description
This compound is a spirocyclic acetamide derivative characterized by a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety bearing a 3,4-dichlorophenyl group (Fig. 1). Its molecular formula is C₂₂H₁₉Cl₃N₃OS, with a molecular weight of approximately 484.39 g/mol (estimated from structurally analogous compounds in ). Structural characterization of such compounds often employs X-ray crystallography refined via SHELX programs, as noted in and .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl3N3OS/c23-15-6-4-14(5-7-15)20-21(28-22(27-20)10-2-1-3-11-22)30-13-19(29)26-16-8-9-17(24)18(25)12-16/h4-9,12H,1-3,10-11,13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWMTFNWZMYAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves a multi-step process. The initial step often includes the formation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the thioether and acetamide functionalities under controlled conditions. Common reagents used in these reactions include chlorinated aromatic compounds, thiols, and acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogen atoms or other functional groups onto the aromatic rings.
Scientific Research Applications
2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are listed below, highlighting variations in substituents, spiro ring systems, and physicochemical properties.
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
The 4-methoxyphenyl analog () introduces polarity, likely altering solubility and target binding compared to halogenated variants .
Spiro Ring Modifications: Enlarging the spiro ring from 4.5 to 4.6 () increases conformational flexibility, which may affect receptor interactions .
Heterocycle Replacements :
- Triazole-based analogs () forfeit the spirocyclic framework, favoring planar structures that may reduce target selectivity but improve synthetic accessibility via click chemistry .
Synthetic and Analytical Considerations :
Biological Activity
2-{[3-(4-Chlorophenyl)-1,4-diazaspir[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a complex organic compound with potential biological activities. The presence of specific functional groups such as chlorophenyl and diazaspiro structures suggests promising interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, characterized by a spirocyclic framework and multiple chlorine substituents. The molecular formula is , indicating the presence of multiple functional groups that may influence its biological activity.
The biological activity of 2-{[3-(4-Chlorophenyl)-1,4-diazaspir[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide likely involves interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with receptors that modulate cellular signaling pathways.
- Antimicrobial Activity : Structural features suggest potential antibacterial properties.
Biological Activity Studies
Recent studies have evaluated the biological activities of related compounds and their implications for drug development. Here are key findings:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| 2-{[3-(4-Chlorophenyl)-1,4-diazaspiro...]} | Salmonella typhi | Moderate |
| 2-{[3-(4-Chlorophenyl)-1,4-diazaspiro...]} | Bacillus subtilis | Strong |
| 2-{[3-(4-Chlorophenyl)-1,4-diazaspiro...]} | Escherichia coli | Weak |
These results suggest that the compound may have significant antibacterial properties, warranting further investigation into its mechanism of action.
Enzyme Inhibition
Studies have also focused on the compound's potential as an enzyme inhibitor. For example:
- Acetylcholinesterase (AChE) Inhibition : Compounds similar to this structure have shown promising AChE inhibitory activity with IC50 values indicating effective inhibition.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 2-{[3-(4-Chlorophenyl)-1,4-diazaspiro...]} | 2.14±0.003 | |
| Thiourea (Standard) | 21.25±0.15 |
This data suggests that the compound could be a candidate for treating conditions like Alzheimer's disease through AChE inhibition.
Case Studies
A study involving a series of synthesized compounds demonstrated that modifications in the chlorophenyl group significantly affected biological activity. The study concluded that the presence of sulfur in the structure enhances enzyme interaction and stability in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
